molecular formula C23H36BNO6 B595349 4-(1-BOC-piperidin-4-yloxy)-3-methoxyphenylboronic acid, pinacol ester CAS No. 1246372-53-1

4-(1-BOC-piperidin-4-yloxy)-3-methoxyphenylboronic acid, pinacol ester

Cat. No.: B595349
CAS No.: 1246372-53-1
M. Wt: 433.352
InChI Key: WYQSHXOVIQEQIP-UHFFFAOYSA-N
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Description

4-(1-BOC-piperidin-4-yloxy)-3-methoxyphenylboronic acid, pinacol ester is a boronic ester derivative that has gained attention in organic synthesis and medicinal chemistry This compound features a boronic acid moiety protected by a pinacol ester, which enhances its stability and reactivity in various chemical transformations

Mechanism of Action

Target of Action

The compound, also known as “tert-Butyl 4-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)piperidine-1-carboxylate”, is a boronic ester. Boronic esters are widely used in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . Therefore, the primary targets of this compound are likely to be the organic compounds involved in these reactions.

Mode of Action

The compound interacts with its targets through a process known as transmetalation, a key step in the Suzuki-Miyaura cross-coupling reaction . In this process, the boron atom in the boronic ester forms a bond with a transition metal, typically palladium, and the organic group attached to the boron atom is transferred to the metal .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction, in which this compound participates, is a crucial pathway in organic synthesis. It allows for the formation of carbon-carbon bonds, which are fundamental in the construction of complex organic molecules . The downstream effects of this pathway include the synthesis of various biologically active compounds and pharmaceuticals .

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide variety of complex organic compounds, including pharmaceuticals and biologically active molecules .

Action Environment

The efficacy and stability of this compound, like other boronic esters, can be influenced by environmental factors such as pH. For instance, the rate of hydrolysis of boronic esters is known to increase at physiological pH . Additionally, the Suzuki-Miyaura cross-coupling reaction typically requires a palladium catalyst and a base, and its efficiency can be affected by the choice of these reagents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-BOC-piperidin-4-yloxy)-3-methoxyphenylboronic acid, pinacol ester typically involves several key steps:

  • Formation of the Boronic Acid Intermediate: : The initial step often involves the preparation of 4-(1-BOC-piperidin-4-yloxy)-3-methoxyphenylboronic acid. This can be achieved through a palladium-catalyzed borylation reaction using bis(pinacolato)diboron and a suitable aryl halide precursor.

  • Protection with Pinacol Ester: : The boronic acid intermediate is then reacted with pinacol to form the pinacol ester. This step usually requires the presence of a dehydrating agent such as molecular sieves to drive the esterification reaction to completion.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as ensuring the scalability of the process. Continuous flow chemistry techniques might be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-(1-BOC-piperidin-4-yloxy)-3-methoxyphenylboronic acid, pinacol ester can undergo various chemical reactions, including:

  • Suzuki-Miyaura Coupling: : This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base. It is widely used for forming carbon-carbon bonds.

  • Protodeboronation: : The boronic ester can be converted back to the corresponding aryl compound through protodeboronation, typically using acidic conditions or hydrogen peroxide.

  • Oxidation: : The boronic ester can be oxidized to the corresponding phenol using oxidizing agents such as sodium periodate or hydrogen peroxide.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate coupling reactions.

    Oxidizing Agents: For oxidation reactions, common agents include sodium periodate and hydrogen peroxide.

Major Products

    Biaryl Compounds: From Suzuki-Miyaura coupling.

    Phenols: From oxidation reactions.

    Aryl Compounds: From protodeboronation.

Scientific Research Applications

Chemistry

In organic synthesis, 4-(1-BOC-piperidin-4-yloxy)-3-methoxyphenylboronic acid, pinacol ester is used as a building block for the construction of complex molecules. Its stability and reactivity make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine

This compound can be used in the development of boron-containing drugs, which have applications in cancer therapy (e.g., boron neutron capture therapy) and as enzyme inhibitors. Its ability to form stable complexes with diols makes it useful in the design of molecular sensors and diagnostic agents.

Industry

In the industrial sector, this boronic ester is employed in the manufacture of advanced materials, including polymers and electronic components. Its role in cross-coupling reactions is crucial for the production of various high-value chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-BOC-piperidin-4-yloxy)-3-methoxyphenylboronic acid, pinacol ester is unique due to the presence of the 1-BOC-piperidin-4-yloxy group, which can enhance its solubility and reactivity in various chemical transformations. This makes it a versatile intermediate in the synthesis of complex molecules, particularly in medicinal chemistry.

Properties

IUPAC Name

tert-butyl 4-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36BNO6/c1-21(2,3)29-20(26)25-13-11-17(12-14-25)28-18-10-9-16(15-19(18)27-8)24-30-22(4,5)23(6,7)31-24/h9-10,15,17H,11-14H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYQSHXOVIQEQIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC3CCN(CC3)C(=O)OC(C)(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36BNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (0.8 g, 3.2 mmol, 1 eq), 1-boc-4-hydroxypiperidine (0.97 g, 4.8 mmol, 1.5 eq) and triphenylphosphine (1.26 g, 4.8 mmol, 1.5 eq) in anhydrous THF (8 mL) was added DIAD (0.94 mL, 4.8 mmol, 1.5 eq) dropwise at 0° C. The solution was stirred at RT for 45 h. The solvent was removed, and the resulting light orange oily residue was treated with 20% AcOEt/c-hexane to give white crystals (PPh3O) which were filtered off and washed with the same mixture. The filtrate was evaporated to give an oily residue which was treated with c-hexane and a few drops of AcOEt to give a white precipitate that was removed by filtration and an oily residue that solidified upon standing. The crude product (1.93 g containing some c-hexane) was used as it was in the subsequent step. The remainder was purified by column chromatography (Isolute Flash Si II column, 25 g silica gel, 0-8% AcOEt in c-hexane) to give the pure desired product (0.991 g). HPLC-MS (10-95% B in 4 min at 0.5 mL+2 min 100% B, flow 0.8 mL/min, 50° C.): tR=5.10 min, [M+H]+ m/z 334.3.
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
0.97 g
Type
reactant
Reaction Step One
Quantity
1.26 g
Type
reactant
Reaction Step One
Name
Quantity
0.94 mL
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
[Compound]
Name
c-hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

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